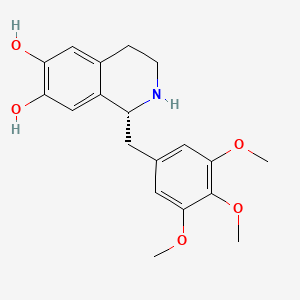

Tretoquinol, (+)-

Description

BenchChem offers high-quality Tretoquinol, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tretoquinol, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

36478-07-6 |

|---|---|

Molecular Formula |

C19H23NO5 |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

(1R)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol |

InChI |

InChI=1S/C19H23NO5/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14/h7-10,14,20-22H,4-6H2,1-3H3/t14-/m1/s1 |

InChI Key |

RGVPOXRFEPSFGH-CQSZACIVSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C[C@@H]2C3=CC(=C(C=C3CCN2)O)O |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Interactions of (+)-Tretoquinol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of (+)-Tretoquinol, also known as the (R)-(+)-enantiomer of Trimetoquinol (B1172547). Primarily recognized for its role as a bronchodilator, (+)-Tretoquinol's pharmacological profile is multifaceted, involving interactions with multiple receptor systems. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of its molecular interactions, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Core Mechanism of Action: β2-Adrenergic Receptor Agonism

The principal mechanism of action of (+)-Tretoquinol is its function as a selective agonist at the β2-adrenergic receptor (β2-AR).[1] This interaction is the basis for its therapeutic use as a bronchodilator.[1] Activation of the β2-AR on bronchial smooth muscle cells initiates a well-defined signaling cascade, leading to muscle relaxation and subsequent widening of the airways.

Upon binding of (+)-Tretoquinol to the β2-AR, a conformational change in the receptor activates the associated heterotrimeric Gs protein. This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in the relaxation of airway smooth muscle.[1]

Secondary Mechanism: Thromboxane (B8750289) A2 Receptor Antagonism

In addition to its primary action as a β-adrenergic agonist, the enantiomers of Trimetoquinol exhibit stereoselective antagonism at the thromboxane A2 (TP) receptor. Notably, the (R)-(+)-isomer, (+)-Tretoquinol, is a potent antagonist of TP receptor-mediated responses. This is in contrast to its β-adrenergic activity, where the (S)-(-)-isomer is more potent. This antagonistic action on TP receptors suggests a potential role in modulating platelet aggregation and vascular smooth muscle contraction.

Quantitative Pharmacological Data

The stereoselectivity of Trimetoquinol's isomers is evident in their differing affinities and potencies at β-adrenergic receptors. The (S)-(-)-enantiomer is significantly more potent and exhibits higher affinity than the (R)-(+)-enantiomer, (+)-Tretoquinol.

Table 1: Receptor Binding Affinity of Trimetoquinol Isomers

| Receptor Subtype | (-)-TMQ (Ki) | (+)-TMQ (Ki) | Fold Difference ((-)-TMQ vs (+)-TMQ) |

| Human β1-Adrenoceptor | Value not explicitly found | Value not explicitly found | 123 |

| Human β2-Adrenoceptor | Value not explicitly found | Value not explicitly found | 331 |

| Human β3-Adrenoceptor | Value not explicitly found | Value not explicitly found | 5 |

| Data derived from Konkar et al., 1999. The fold difference indicates that (-)-TMQ has a significantly higher affinity (lower Ki) than (+)-TMQ. |

Table 2: Functional Potency of Trimetoquinol Isomers in cAMP Accumulation Assays

| Receptor Subtype | (-)-TMQ (EC50) | (+)-TMQ (EC50) | Fold Difference ((-)-TMQ vs (+)-TMQ) |

| Human β1-Adrenoceptor | Value not explicitly found | Value not explicitly found | 214 |

| Human β2-Adrenoceptor | Value not explicitly found | Value not explicitly found | 281 |

| Human β3-Adrenoceptor | Value not explicitly found | Value not explicitly found | 776 |

| Data derived from Konkar et al., 1999. The fold difference indicates that (-)-TMQ is significantly more potent (lower EC50) than (+)-TMQ in stimulating cAMP accumulation. |

Table 3: Thromboxane A2 Receptor Antagonist Activity of (+)-Tretoquinol

| Assay | Parameter | Value |

| U46619-induced contractions in rat aorta | pA2 | 5.97 |

| The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. |

Dopamine (B1211576) Receptor Interactions

While the primary activities of (+)-Tretoquinol at adrenergic and thromboxane receptors are well-documented, its interaction with dopamine receptors is less characterized. Some studies on related tetrahydroisoquinoline compounds suggest potential interactions with dopamine D1 and D2 receptors. However, specific quantitative binding affinity and functional data for the individual enantiomers of Trimetoquinol at dopamine receptor subtypes are not extensively available in the current literature. Further research is required to fully elucidate the dopaminergic activity profile of (+)-Tretoquinol.

Experimental Protocols

The following sections outline the generalized methodologies for the key experiments used to characterize the mechanism of action of (+)-Tretoquinol.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Detailed Methodology:

-

Membrane Preparation: Cell membranes expressing the target human β-adrenoceptor subtypes (β1, β2, or β3) are prepared from cultured cells, such as Chinese Hamster Ovary (CHO) cells.

-

Assay Buffer: A suitable buffer, such as Tris-HCl, is used to maintain pH and ionic strength.

-

Incubation: A constant concentration of a specific radioligand (e.g., [3H]dihydroalprenolol for β1/β2 or [125I]iodocyanopindolol for β3) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor drug, (+)-Tretoquinol.

-

Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 25-37°C) to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of (+)-Tretoquinol that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assays

These functional assays are used to determine the potency (EC50) and efficacy of a compound in stimulating the production of the second messenger, cAMP.

Detailed Methodology:

-

Cell Culture: CHO cells stably expressing the human β-adrenoceptor subtypes are cultured in appropriate media.

-

Phosphodiesterase Inhibition: The cells are typically pre-incubated with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent the degradation of cAMP.

-

Agonist Stimulation: The cells are then stimulated with various concentrations of (+)-Tretoquinol for a defined period (e.g., 10-30 minutes) at 37°C.

-

Cell Lysis: The reaction is terminated, and the cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The amount of cAMP in the cell lysates is quantified using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or radioimmunoassay (RIA).

-

Data Analysis: The data are plotted as a dose-response curve, and non-linear regression is used to determine the EC50 (the concentration of (+)-Tretoquinol that produces 50% of the maximal response) and the Emax (the maximum response).

Conclusion

(+)-Tretoquinol's primary mechanism of action is as a β2-adrenergic receptor agonist, which underlies its use as a bronchodilator. Its interaction with the β2-AR initiates a Gs-coupled signaling cascade leading to increased intracellular cAMP and subsequent smooth muscle relaxation. Furthermore, (+)-Tretoquinol demonstrates stereoselective antagonism at the thromboxane A2 receptor, suggesting a potential for influencing platelet and vascular functions. While its interactions with β-adrenergic and thromboxane receptors are relatively well-characterized, its activity at dopamine receptors requires further investigation to complete its pharmacological profile. The quantitative data and experimental methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this and related compounds.

References

Tretoquinol: A Comprehensive Technical Guide to its Beta-Adrenergic Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tretoquinol (B10779254), also known as trimetoquinol (B1172547) (TMQ), is a potent beta-adrenergic agonist that has been the subject of extensive research due to its bronchodilatory properties and its utility as a pharmacological tool to study the beta-adrenergic system. This technical guide provides an in-depth overview of tretoquinol's mechanism of action, its interaction with beta-adrenergic receptor subtypes, and the downstream signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Concepts: Beta-Adrenergic Signaling

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines epinephrine (B1671497) and norepinephrine. Upon agonist binding, β-ARs undergo a conformational change, leading to the activation of heterotrimeric G proteins. The canonical signaling pathway for β2-ARs, the primary target of tretoquinol for bronchodilation, involves the activation of the stimulatory G protein (Gs). This initiates a cascade of events, including the activation of adenylyl cyclase, which converts adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation.[1][2][3]

However, emerging evidence suggests that β2-AR signaling is more complex, involving alternative pathways. These include coupling to the inhibitory G protein (Gi) and β-arrestin-mediated signaling, which can lead to the activation of other downstream effectors like the mitogen-activated protein kinase (MAPK) pathway.[2][4]

Quantitative Analysis of Tretoquinol's Receptor Interactions

The affinity and potency of tretoquinol and its analogs at different beta-adrenergic receptor subtypes have been quantified using various in vitro assays. The following tables summarize key quantitative data from the literature.

| Compound | Receptor Subtype | Assay Type | Ki (nM) | Reference |

| (-)-(S)-Tretoquinol | β1 (guinea pig left ventricle) | Radioligand Binding | - | [5] |

| (-)-(S)-Tretoquinol | β2 (guinea pig lung) | Radioligand Binding | - | [5] |

| (-)-(S)-Tretoquinol | Human β1 (expressed in E. coli) | Radioligand Binding | - | [5] |

| (-)-(S)-Tretoquinol | Human β2 (expressed in E. coli) | Radioligand Binding | - | [5] |

| (-)-(S)-Tretoquinol | Human β2 (expressed in CHO cells) | Radioligand Binding | - | [5] |

| (R)-Tretoquinol | Human β2 (expressed in CHO cells) | Radioligand Binding | - | [5] |

| 4'-acetamido-3',5'-diiodo-TMQ | Rat β3 | Radioligand Binding | ~110 - 2500 | [6] |

| 4'-α-chloroacetamido-3',5'-diiodo-TMQ | Rat β3 | Radioligand Binding | ~110 - 2500 | [6] |

Note: Specific Ki values for the (-)-(S) and (R) isomers of Tretoquinol were not explicitly provided in the cited abstract in nanomolar units, but isomeric-activity ratios were given, indicating significantly higher affinity for the (-)-(S)-isomer.

| Compound | Receptor Subtype | Assay Type | EC50 (nM) | Relative Potency/Activity | Reference |

| (-)-(S)-Tretoquinol | β1 (guinea pig right atria) | Functional Assay | - | Isomeric-activity ratio of 224 | [5] |

| (-)-(S)-Tretoquinol | β2 (guinea pig trachea) | Functional Assay | - | Isomeric-activity ratio of 1585 | [5] |

| (-)-(S)-Tretoquinol | Human β2 (expressed in CHO cells) | cAMP Accumulation | - | Isomeric-activity ratio of 118 | [5] |

| (-)-(S)-Tretoquinol | Rat β3 (expressed in CHO cells) | cAMP Accumulation | - | Isomeric-activity ratio of 4678 | [5] |

| 4'-acetamido-3',5'-diiodo-TMQ | Rat β1 (atria) | Functional Assay | - | More potent than (-)-isoproterenol (partial agonist) | [6] |

| 4'-acetamido-3',5'-diiodo-TMQ | Rat β2 (trachea) | Functional Assay | - | More potent than (-)-isoproterenol (partial agonist) | [6] |

| 4'-acetamido-3',5'-diiodo-TMQ | Rat β3 (esophageal smooth muscle) | Functional Assay | ~ 2-8 | Full agonist activity | [6] |

| 4'-α-chloroacetamido-3',5'-diiodo-TMQ | Rat β1 (atria) | Functional Assay | - | More potent than (-)-isoproterenol (partial agonist) | [6] |

| 4'-α-chloroacetamido-3',5'-diiodo-TMQ | Rat β2 (trachea) | Functional Assay | - | More potent than (-)-isoproterenol (partial agonist) | [6] |

| 4'-α-chloroacetamido-3',5'-diiodo-TMQ | Rat β3 (esophageal smooth muscle) | Functional Assay | ~ 2-8 | Full agonist activity | [6] |

Experimental Protocols

Radioligand Binding Assay for Beta-Adrenergic Receptors

This protocol outlines a general procedure for determining the binding affinity of tretoquinol and its analogs to beta-adrenergic receptors using a competitive radioligand binding assay with [3H]-dihydroalprenolol ([3H]-DHA), a non-selective beta-adrenergic antagonist.[7][8][9][10][11]

Materials:

-

Cell membranes expressing the beta-adrenergic receptor subtype of interest (e.g., from transfected cell lines or tissue homogenates like guinea pig lung for β2 or heart for β1).

-

[3H]-dihydroalprenolol ([3H]-DHA) as the radioligand.

-

Unlabeled tretoquinol or its analogs as competitor ligands.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of [3H]-DHA (typically at or near its Kd value).

-

Increasing concentrations of the unlabeled competitor ligand (tretoquinol or analog).

-

For total binding wells, add vehicle instead of the competitor.

-

For non-specific binding wells, add a high concentration of a non-selective beta-blocker (e.g., 1 µM propranolol).

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

-

Incubation: Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol describes a method to measure the functional potency of tretoquinol as a beta-adrenergic agonist by quantifying its ability to stimulate intracellular cAMP production.[12][13][14][15][16]

Materials:

-

Whole cells expressing the beta-adrenergic receptor of interest (e.g., CHO or HEK293 cells).

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS or PBS containing a phosphodiesterase inhibitor like 0.5 mM IBMX).

-

Tretoquinol or its analogs.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Lysis buffer (if required by the kit).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture and Seeding: Culture the cells to an appropriate confluency and seed them into a 96- or 384-well plate at a predetermined density. Allow the cells to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of tretoquinol or its analogs in stimulation buffer.

-

Cell Stimulation: Remove the culture medium from the cells and replace it with the stimulation buffer containing the various concentrations of the test compound. Include a vehicle control (basal level) and a positive control (e.g., a saturating concentration of isoproterenol (B85558) for maximal stimulation).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP accumulation.

-

Cell Lysis and cAMP Detection: Following the incubation, lyse the cells (if necessary, depending on the assay kit) and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw data from the plate reader to cAMP concentrations using the standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration. Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Isolated Guinea Pig Trachea Relaxation Assay

This functional assay assesses the beta-2 adrenergic agonist activity of tretoquinol by measuring its ability to relax pre-contracted guinea pig tracheal smooth muscle.[17][18][19][20][21]

Materials:

-

Male Hartley guinea pigs.

-

Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2.

-

A contractile agent (e.g., histamine (B1213489), carbachol, or potassium chloride).

-

Tretoquinol or its analogs.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Clean the trachea of adhering connective tissue and cut it into rings or strips.

-

Mounting: Suspend the tracheal preparations in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed. Apply an optimal resting tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

-

Contraction: Induce a sustained contraction of the tracheal smooth muscle by adding a contractile agent to the organ bath at a concentration that produces a submaximal response (e.g., EC50-EC80).

-

Cumulative Concentration-Response Curve: Once the contraction has stabilized, add tretoquinol or its analogs to the organ bath in a cumulative manner, increasing the concentration stepwise.

-

Data Recording: Record the changes in isometric tension throughout the experiment.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the maximal relaxation induced by a standard beta-agonist like isoproterenol or as a percentage of the pre-induced contraction. Plot the percentage of relaxation against the logarithm of the agonist concentration. Determine the EC50 value and the maximal relaxation effect (Emax) from the concentration-response curve.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by tretoquinol and the general workflow of the experimental protocols described.

Caption: Tretoquinol-activated β2-adrenergic receptor signaling pathways.

Caption: General workflows for in vitro characterization of tretoquinol.

Structure-Activity Relationships

The pharmacological profile of tretoquinol has been extensively explored through the synthesis and evaluation of numerous analogs. Key structure-activity relationships (SAR) have been established:

-

Stereochemistry: The (-)-(S)-enantiomer of tretoquinol is significantly more potent as a beta-adrenergic agonist than the (+)-(R)-enantiomer.[5]

-

1-Benzyl Substituents: Modifications to the 1-benzyl ring of the tetrahydroisoquinoline core can modulate affinity and selectivity for beta-adrenergic receptor subtypes. For instance, iodine substitutions on the 1-benzyl ring have been shown to increase binding affinity at both β1 and β3-ARs.[22] Methyl substitution at the benzylic carbon of the 1-(3,4,5-trimethoxybenzyl) group can enhance β2-selectivity.[23]

-

N-Substituents: The nature of the substituent on the nitrogen atom of the tetrahydroisoquinoline ring also influences activity.

A quantitative structure-activity relationship (QSAR) study on iodinated analogues of trimetoquinol has indicated that binding affinity (pKi) at the β2-AR is correlated with physicochemical parameters such as molar refraction (MR), hydrophobic constant (π), and the resonance parameter (R) of the substituents.[24]

Conclusion

Tretoquinol is a valuable pharmacological agent for studying the beta-adrenergic system. Its potent agonist activity, particularly at the β2-adrenergic receptor, has made it a cornerstone for research in respiratory pharmacology. This technical guide has provided a comprehensive overview of its quantitative pharmacology, the experimental methodologies used for its characterization, its downstream signaling pathways, and key structure-activity relationships. This information serves as a foundational resource for scientists and researchers aiming to further explore the therapeutic potential of tretoquinol and to design novel beta-adrenergic agonists with improved pharmacological profiles.

References

- 1. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Isomeric-activity ratios of trimetoquinol enantiomers on beta-adrenergic receptor subtypes: functional and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical and functional characterization of 1-benzyl substituted trimetoquinol affinity analogs on rat and human beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and biological activity of (-)-[3H]dihydroalprenolol, a radioligand for studies of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of beta-adrenergic receptors in the rat vas deferens using [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dspace.library.uu.nl [dspace.library.uu.nl]

- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 13. Figure 11. [cAMP Measurement for Agonists of...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. resources.revvity.com [resources.revvity.com]

- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Silico and Ex Vivo Studies on the Spasmolytic Activities of Fenchone Using Isolated Guinea Pig Trachea [mdpi.com]

- 20. Antigen- and histamine H1 receptor-mediated relaxation of guinea pig isolated trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mechanism of cooling-induced relaxation in the isolated guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Biochemical activities of trimetoquinol analogs at human beta(1)- and beta(3)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Selective and potent beta 2-adrenoceptor agents within the tetrahydroisoquinoline class: effect of methyl substitution at the benzylic carbon of the 1-(3,4,5-trimethoxybenzyl) group of trimetoquinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Quantitative structure-activity relationship study of iodinated analogues of trimetoquinol as highly potent beta 2-adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of (+)-Tretoquinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Tretoquinol, also known as (+)-(R)-Trimetoquinol, is the dextrorotatory enantiomer of the potent beta-adrenergic receptor agonist, Tretoquinol. While its counterpart, (-)-(S)-Tretoquinol, is a well-characterized high-affinity agonist at β-adrenergic receptors, (+)-Tretoquinol exhibits significantly lower potency. This technical guide provides a comprehensive overview of the pharmacological profile of (+)-Tretoquinol, focusing on its interaction with human β1, β2, and β3-adrenergic receptor subtypes. The data presented herein is crucial for understanding the stereoselectivity of Tretoquinol and for the development of selective adrenergic agents. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided. Signaling pathways and experimental workflows are illustrated using diagrams for enhanced clarity.

Core Pharmacological Data

The pharmacological activity of (+)-Tretoquinol is primarily characterized by its binding affinity and functional potency at β-adrenergic receptors. Due to its significantly lower activity compared to its levorotatory isomer, its pharmacological parameters are often expressed as isomeric-activity ratios (IARs). The following tables provide the calculated binding affinities (Ki) and functional potencies (EC50) of (+)-Tretoquinol for human β1, β2, and β3-adrenergic receptors based on the reported IARs and the absolute values for the more potent (-)-(S)-Tretoquinol.

Table 1: Binding Affinity of (+)-Tretoquinol for Human β-Adrenergic Receptors

| Receptor Subtype | (-)-(S)-Tretoquinol pKi | (-)-(S)-Tretoquinol Ki (nM) | Isomeric Affinity Ratio¹ | (+)-(R)-Tretoquinol Calculated pKi | (+)-(R)-Tretoquinol Calculated Ki (nM) |

| β1-Adrenergic Receptor | 7.91 | 12.3 | 123 | 5.82 | 1513 |

| β2-Adrenergic Receptor | 8.52 | 3.0 | 331 | 5.99 | 1023 |

| β3-Adrenergic Receptor | 6.70 | 200 | 5 | 6.00 | 1000 |

¹Isomeric affinity ratio is defined as the Ki of (+)-isomer / Ki of (-)-isomer. Data derived from Konkar et al., 1999.[1]

Table 2: Functional Potency of (+)-Tretoquinol in cAMP Accumulation Assays

| Receptor Subtype | (-)-(S)-Tretoquinol pEC50 | (-)-(S)-Tretoquinol EC50 (nM) | Isomeric Potency Ratio¹ | (+)-(R)-Tretoquinol Calculated pEC50 | (+)-(R)-Tretoquinol Calculated EC50 (nM) |

| β1-Adrenergic Receptor | 8.63 | 2.34 | 214 | 6.30 | 501 |

| β2-Adrenergic Receptor | 9.00 | 1.00 | 281 | 6.55 | 281 |

| β3-Adrenergic Receptor | 8.89 | 1.29 | 776 | 6.00 | 1000 |

¹Isomeric potency ratio is defined as the EC50 of (+)-isomer / EC50 of (-)-isomer. Data derived from Konkar et al., 1999.[1]

Signaling Pathways

Activation of β-adrenergic receptors by an agonist such as (+)-Tretoquinol initiates a canonical signaling cascade involving the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

References

The Structure-Activity Relationship of (+)-Tretoquinol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Tretoquinol, also known as trimetoquinol (B1172547) (TMQ), is a potent β-adrenergic agonist.[1] Its structure, a 1-benzyl-substituted tetrahydroisoquinoline, has been the subject of extensive structure-activity relationship (SAR) studies. These investigations have revealed critical insights into the molecular determinants of β-adrenoceptor subtype selectivity and agonist efficacy. This technical guide provides an in-depth analysis of the SAR of (+)-Tretoquinol, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Structure and Stereoselectivity

The pharmacological activity of Tretoquinol is highly dependent on its stereochemistry. The (-)-(S)-enantiomer is a potent β-adrenoceptor agonist, while the (+)-(R)-enantiomer is significantly less active.[2] This stereoselectivity is a cornerstone of its SAR, with isomeric activity ratios (IARs) demonstrating the preference of β-adrenoceptors for the (S)-isomer. For instance, in functional assays, the (-)-(S)-isomer is 224-fold and 1585-fold more potent than the (+)-(R)-isomer at β1 and β2 adrenoceptors in guinea pig tissues, respectively.[2] Radioligand binding studies further confirm this stereoselectivity.[2]

Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for Tretoquinol and its analogs, focusing on their activity at β-adrenoceptor subtypes.

Table 1: Beta-Adrenoceptor Subtype Activities of Tretoquinol (TMQ) Isomers [3]

| Compound | Receptor Subtype | cAMP Accumulation (Potency Fold Difference vs (+)-TMQ) | Radioligand Binding (Affinity Fold Difference vs (+)-TMQ) |

| (-)-TMQ | β1 | 214 | 123 |

| (-)-TMQ | β2 | 281 | 331 |

| (-)-TMQ | β3 | 776 | 5 |

Table 2: Beta-Adrenoceptor Agonist Properties of N-Benzyl Substituted Tretoquinol Analogues in Guinea Pig Tissues [4]

| Compound | β1 Agonist Potency Rank Order | β2 Agonist Potency Rank Order | β2/β1-Selectivity Ratio (Fold increase vs TMQ) |

| Trimetoquinol (I) | > VII > II > V > IV > VI > III | > VII > IV = VI > V > III > II | 1 |

| 4'-methylbenzylTMQ (II) | --- | --- | <1 |

| 4'-chloro-benzylTMQ (III) | --- | --- | 8 |

| 4'-methoxybenzylTMQ (IV) | --- | --- | 8 |

| 4'-nitrobenzylTMQ (V) | --- | --- | 1 |

| 3',4'-dichlorobenzylTMQ (VI) | --- | --- | 10 |

| 4'-aminobenzylTMQ (VII) | --- | --- | 3 |

Table 3: Activity of Tretoquinol Analogs with Modifications on the Catechol and Benzyl (B1604629) Moieties [3]

| Compound | Modification | Activity at β2-adrenoceptor | β3-adrenoceptor Selectivity vs β1 |

| 7-chloroTMQ | 7-hydroxy group replaced with chloro | Partial agonist or inactive | Increased |

| 8-fluoro and 5,8-difluoro analogs | Ring fluorination | Partial agonist or inactive | Increased |

| 3',5'-diiodo analogs | Halogen substitution on benzyl ring | Partial agonists | 5- to 10-fold higher potency at β3 vs β1 |

| 3',5'-diiodo-4'-methoxybenzylTHP derivative | Bioisosteric replacement and halogen substitution | Not specified | 65-fold more potent than 3',4',5'-trimethoxybenzylTHP at β3 |

Signaling Pathways

(+)-Tretoquinol primarily exerts its effects through the activation of β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

Canonical β-adrenergic receptor signaling pathway initiated by an agonist.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

1. Membrane Preparation:

-

Tissues or cells expressing the target β-adrenoceptor subtype are homogenized in ice-cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Competition Binding Assay:

-

A fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) with known affinity for the receptor is used.

-

Increasing concentrations of the unlabeled test compound ((+)-Tretoquinol or its analogs) are added to compete with the radioligand for binding to the receptor.

-

The reaction mixture, containing membranes, radioligand, and test compound, is incubated to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP, indicating its agonist activity.

1. Cell Culture:

-

Cells stably expressing the desired human β-adrenoceptor subtype (e.g., CHO cells) are cultured to an appropriate density.

2. Assay Procedure:

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Increasing concentrations of the test compound are added to the cells.

-

The cells are incubated for a specific time to allow for cAMP production.

-

The reaction is stopped, and the cells are lysed.

3. cAMP Measurement:

-

The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, often employing fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) technology.

4. Data Analysis:

-

A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the test compound.

-

The potency (EC50) and efficacy (Emax) of the compound are determined from this curve.

General workflow for characterizing the activity of a β-adrenergic agonist.

Conclusion

The structure-activity relationship of (+)-Tretoquinol is well-defined, with key structural features dictating its potency and selectivity for β-adrenoceptor subtypes. The stereochemistry at the C1 position is paramount for high-affinity binding and potent agonism, with the (-)-(S)-isomer being markedly more active. Modifications to the catechol nucleus, the N-benzyl ring, and the 1-benzyl substituent have been shown to modulate activity and selectivity, providing a framework for the rational design of novel β-adrenergic agonists with specific pharmacological profiles. The experimental protocols outlined in this guide provide a basis for the continued exploration of the SAR of Tretoquinol and its analogs, facilitating the development of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Biochemical activities of trimetoquinol analogs at human beta(1)- and beta(3)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Tretoquinol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tretoquinol, also known as trimetoquinol, is a potent bronchodilator that acts as a selective β2-adrenergic receptor agonist. Its development marked a significant advancement in the treatment of obstructive airway diseases such as asthma. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of Tretoquinol, with a focus on the core chemical and biological data relevant to researchers and drug development professionals.

Discovery & Historical Context

Tretoquinol, chemically named (1S)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol, emerged from research focused on the synthesis and pharmacological evaluation of tetrahydroisoquinoline derivatives. The initial synthesis of the racemic form of Tretoquinol was reported by Yamato and his colleagues in 1966. Subsequent studies, notably by Miller and colleagues in 1975, delved into the synthesis and pharmacological effects of Tretoquinol and its fragmented derivatives, highlighting the stereoselectivity of its biological activity. These early investigations established Tretoquinol as a powerful β-adrenergic agonist with significant potential for therapeutic applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Tretoquinol is presented in the table below, providing essential data for researchers working with this compound.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₂₃NO₅ | --INVALID-LINK-- |

| Molecular Weight | 345.39 g/mol | --INVALID-LINK-- |

| IUPAC Name | (1S)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol | --INVALID-LINK-- |

| CAS Number | 30418-38-3 | --INVALID-LINK-- |

| Appearance | Pale yellow crystals | --INVALID-LINK-- |

| Solubility | Freely soluble in water and alcohol (as hydrochloride salt) | --INVALID-LINK-- |

| Melting Point | 224.5-226 °C (decomposes, dl-form hydrochloride) | --INVALID-LINK-- |

Synthesis of Tretoquinol

The core synthetic route to Tretoquinol is the Pictet-Spengler reaction, a classic method for the synthesis of tetrahydroisoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

General Synthetic Pathway

The synthesis of Tretoquinol typically proceeds through the reaction of a dopamine (B1211576) derivative (the β-arylethylamine component) with a substituted benzaldehyde. The key steps are outlined in the diagram below.

Experimental Protocol (General)

The following is a generalized experimental protocol for the synthesis of Tretoquinol based on the Pictet-Spengler reaction. Specific reaction conditions, such as solvents, temperatures, and reaction times, may vary based on the specific protecting groups used and the scale of the synthesis.

-

Protection of Dopamine: The hydroxyl groups of dopamine are typically protected to prevent unwanted side reactions. A common method is benzylation to form 3,4-dibenzyloxyphenethylamine.

-

Pictet-Spengler Condensation: The protected dopamine derivative is reacted with 3,4,5-trimethoxybenzaldehyde in the presence of an acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid) in a suitable solvent (e.g., ethanol (B145695) or toluene). The reaction mixture is typically heated to facilitate the condensation and cyclization to form the protected tetrahydroisoquinoline ring system.

-

Purification of the Intermediate: The resulting protected Tretoquinol is isolated and purified using standard techniques such as crystallization or column chromatography.

-

Deprotection: The protecting groups (e.g., benzyl (B1604629) groups) are removed to yield the final Tretoquinol product. This is often achieved by catalytic hydrogenolysis using a palladium on carbon (Pd/C) catalyst.

-

Purification of Tretoquinol: The final product is purified by crystallization or other suitable methods to yield Tretoquinol, often as its hydrochloride salt to improve stability and solubility.

Pharmacological Profile

Tretoquinol is a potent and selective agonist of β2-adrenergic receptors. Its pharmacological activity is highly stereoselective, with the (-)-(S)-enantiomer being significantly more active than the (+)-(R)-enantiomer. The table below summarizes key in vitro pharmacological data for Tretoquinol.

| Parameter | Receptor/Assay | Value | Species | Reference |

| Ki (-log[M]) | β1-Adrenergic Receptor | 8.27 | Human | --INVALID-LINK-- |

| Ki (-log[M]) | β2-Adrenergic Receptor | 7.67 | Human | --INVALID-LINK-- |

| EC50 (-log[M]) | β-Adrenergic Receptor (general) | 7.51 | - | --INVALID-LINK-- |

| EC50 (-log[M]) | β2-Adrenergic Receptor | 7.58 | Guinea Pig | --INVALID-LINK-- |

| EC50 (-log[M]) | β1-Adrenergic Receptor | 6.76 | Guinea Pig | --INVALID-LINK-- |

| IC50 (-log[M]) | Thromboxane A2 Receptor | 6.35 | - | --INVALID-LINK-- |

| Isomeric-Activity Ratio (β1) | Guinea Pig Atria | 224 | Guinea Pig | --INVALID-LINK-- |

| Isomeric-Activity Ratio (β2) | Guinea Pig Trachea | 1585 | Guinea Pig | --INVALID-LINK-- |

| Isomeric-Activity Ratio (β1 affinity) | Guinea Pig Left Ventricle | 115 | Guinea Pig | --INVALID-LINK-- |

| Isomeric-Activity Ratio (β2 affinity) | Guinea Pig Lung | 389 | Guinea Pig | --INVALID-LINK-- |

Mechanism of Action & Signaling Pathway

As a β2-adrenergic receptor agonist, Tretoquinol exerts its therapeutic effect by stimulating the β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. This activation initiates a downstream signaling cascade, leading to bronchodilation.

Experimental Protocols for Pharmacological Evaluation

The pharmacological activity of Tretoquinol is typically assessed using a combination of in vitro binding and functional assays.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of Tretoquinol for β-adrenergic receptors.

-

Membrane Preparation: Membranes expressing the target β-adrenergic receptors (e.g., from cell lines or tissue homogenates) are prepared and their protein concentration is determined.

-

Assay Setup: In a multi-well plate, the membranes are incubated with a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of unlabeled Tretoquinol.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC50 value (the concentration of Tretoquinol that inhibits 50% of the specific binding of the radioligand), from which the Ki value is calculated.

cAMP Functional Assay (General Protocol)

This assay measures the functional activity (EC50) of Tretoquinol by quantifying the production of cyclic AMP (cAMP), a second messenger in the β-adrenergic signaling pathway.

-

Cell Culture: Cells expressing the β2-adrenergic receptor are cultured in appropriate media.

-

Cell Plating: The cells are seeded into multi-well plates and allowed to adhere.

-

Compound Treatment: The cells are treated with varying concentrations of Tretoquinol.

-

Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA, HTRF, or AlphaScreen).

-

Data Analysis: The cAMP levels are plotted against the concentration of Tretoquinol to generate a dose-response curve, from which the EC50 value (the concentration that produces 50% of the maximal response) is determined.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the synthesis and pharmacological evaluation of Tretoquinol.

Conclusion

Tretoquinol remains a significant molecule in the field of respiratory pharmacology. Its discovery and development, rooted in the principles of medicinal chemistry and classical pharmacology, have provided valuable insights into the structure-activity relationships of β2-adrenergic receptor agonists. This technical guide has provided a detailed overview of the synthesis, pharmacological properties, and mechanism of action of Tretoquinol, offering a valuable resource for researchers and professionals in drug discovery and development. The methodologies and data presented herein serve as a foundation for further research and the development of novel therapeutics targeting the β2-adrenergic receptor.

In Vitro Characterization of (+)-Tretoquinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Tretoquinol, also known as trimetoquinol (B1172547) (TMQ), is a potent beta-adrenergic agonist. This document provides a comprehensive in vitro characterization of (+)-Tretoquinol, detailing its pharmacological profile at human adrenergic receptors. This guide includes quantitative data on its binding affinity and functional potency, detailed experimental protocols for key assays, and visualizations of its signaling pathway and experimental workflow. The information presented herein is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development.

Pharmacological Profile of (+)-Tretoquinol

(+)-Tretoquinol is the dextrorotatory enantiomer of Tretoquinol and has been characterized as a beta-adrenergic receptor agonist. Its pharmacological activity is primarily mediated through the stimulation of beta-adrenergic receptors, leading to the activation of downstream signaling cascades. The in vitro data presented below were obtained from studies using Chinese Hamster Ovary (CHO) cells expressing human recombinant β1, β2, and β3-adrenergic receptors.

Binding Affinity

The binding affinity of (+)-Tretoquinol for human β-adrenergic receptor subtypes was determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

Table 1: Binding Affinity (Ki) of (+)-Tretoquinol at Human β-Adrenergic Receptors

| Receptor Subtype | (+)-Tretoquinol Ki (nM) | Reference |

| β1-Adrenergic | 1,845 | [1] |

| β2-Adrenergic | 1,324 | [1] |

| β3-Adrenergic | 1,175 | [1] |

Data from Konkar et al., 1999, derived from studies in CHO cells expressing human β-adrenergic receptors.[1]

Functional Potency

The functional potency of (+)-Tretoquinol was assessed by measuring its ability to stimulate the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the β-adrenergic signaling pathway. The half-maximal effective concentration (EC50) represents the concentration of an agonist that produces 50% of the maximal response.

Table 2: Functional Potency (EC50) of (+)-Tretoquinol at Human β-Adrenergic Receptors

| Receptor Subtype | (+)-Tretoquinol EC50 (nM) | Reference |

| β1-Adrenergic | 1,500 | [1] |

| β2-Adrenergic | 900 | [1] |

| β3-Adrenergic | 1,310 | [1] |

Data from Konkar et al., 1999, derived from studies in CHO cells expressing human β-adrenergic receptors.[1]

Signaling Pathway and Experimental Workflow

Beta-2 Adrenergic Receptor Signaling Pathway

(+)-Tretoquinol, as a β2-adrenergic agonist, binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This binding event triggers a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs. The activated α-subunit of Gs (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream substrates, resulting in a cellular response.

Caption: Beta-2 Adrenergic Receptor Signaling Pathway activated by (+)-Tretoquinol.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of a GPCR agonist like (+)-Tretoquinol typically follows a structured workflow. This process begins with assessing the compound's binding affinity to the target receptor subtypes, followed by functional assays to determine its potency and efficacy in eliciting a cellular response.

Caption: Experimental workflow for the in vitro characterization of (+)-Tretoquinol.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard practices for characterizing β-adrenergic receptor agonists in transfected cell lines.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of (+)-Tretoquinol for β-adrenergic receptors.

3.1.1. Materials and Reagents

-

Cell Membranes: Membranes prepared from CHO cells stably expressing human β1, β2, or β3-adrenergic receptors.

-

Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or another suitable high-affinity β-adrenergic antagonist radioligand.

-

Test Compound: (+)-Tretoquinol.

-

Non-specific Binding Control: Propranolol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail.

-

96-well plates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter.

3.1.2. Membrane Preparation

-

Culture CHO cells expressing the desired β-adrenergic receptor subtype to near confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet with assay buffer and resuspend.

-

Determine the protein concentration using a Bradford or BCA protein assay.

-

Store membrane aliquots at -80°C.

3.1.3. Assay Procedure

-

Prepare serial dilutions of (+)-Tretoquinol in assay buffer.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 25 µL of assay buffer, 50 µL of radioligand, and 150 µL of membrane preparation.

-

Non-specific Binding: 25 µL of 10 µM propranolol, 50 µL of radioligand, and 150 µL of membrane preparation.

-

Competitive Binding: 25 µL of (+)-Tretoquinol dilution, 50 µL of radioligand, and 150 µL of membrane preparation.

-

-

Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

3.1.4. Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of (+)-Tretoquinol.

-

Determine the IC50 value (the concentration of (+)-Tretoquinol that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol describes a functional assay to measure the ability of (+)-Tretoquinol to stimulate cAMP production in whole cells.

3.2.1. Materials and Reagents

-

Cells: CHO cells stably expressing human β1, β2, or β3-adrenergic receptors.

-

Test Compound: (+)-Tretoquinol.

-

Reference Agonist: Isoproterenol (B85558).

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX).

-

Cell Culture Medium.

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4.

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white opaque plates.

3.2.2. Cell Preparation

-

Seed CHO cells expressing the desired β-adrenergic receptor subtype into 384-well plates at an optimized density and grow overnight.

-

On the day of the assay, aspirate the growth medium.

3.2.3. Assay Procedure

-

Prepare serial dilutions of (+)-Tretoquinol and the reference agonist isoproterenol in stimulation buffer.

-

Add the compound dilutions to the respective wells of the cell plate. Include wells with stimulation buffer only for basal cAMP measurement.

-

Incubate the plate at 37°C for 30 minutes.

-

Lyse the cells and measure intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

3.2.4. Data Analysis

-

Generate a cAMP standard curve according to the kit instructions.

-

Convert the raw assay signal for each well to cAMP concentration using the standard curve.

-

Plot the cAMP concentration against the log concentration of (+)-Tretoquinol.

-

Determine the EC50 value (the concentration of (+)-Tretoquinol that produces 50% of the maximal response) using non-linear regression analysis (sigmoidal dose-response curve).

Conclusion

The in vitro characterization of (+)-Tretoquinol demonstrates its activity as a beta-adrenergic agonist with affinity for β1, β2, and β3 subtypes. The provided data and protocols offer a foundational understanding of its pharmacological properties at the molecular and cellular levels. This technical guide serves as a valuable resource for further investigation and development of compounds targeting the adrenergic system.

References

(+)-Tretoquinol effects on cyclic AMP levels

An In-depth Technical Guide on the Effects of (+)-Tretoquinol on Cyclic AMP Levels

Introduction

(+)-Tretoquinol, also known as the (R)-enantiomer of Trimetoquinol (B1172547) (TMQ), is a beta-adrenergic agonist.[1][2] As a member of this class of compounds, its primary mechanism of action involves the stimulation of beta-adrenergic receptors (β-ARs), which are integral components of the G-protein coupled receptor (GPCR) family.[3][4] This activation initiates a signaling cascade that results in the modulation of intracellular second messengers, most notably cyclic adenosine (B11128) monophosphate (cAMP).[5] This technical guide provides a detailed examination of the effects of (+)-Tretoquinol on cAMP levels, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways. The focus is on the stereoselective nature of Tretoquinol's interaction with β-AR subtypes and the subsequent impact on cAMP accumulation.

Mechanism of Action: The β-Adrenergic Signaling Pathway

Tretoquinol exerts its effects by binding to β-adrenergic receptors. These receptors are coupled to the stimulatory G-protein, Gs. Upon agonist binding, the receptor undergoes a conformational change, activating the Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, a membrane-bound enzyme, which catalyzes the conversion of ATP into cAMP.[6] This increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, mediating a wide range of physiological responses.[5]

Caption: (+)-Tretoquinol stimulates the β-adrenergic receptor, leading to cAMP production.

Quantitative Analysis of cAMP Stimulation

Research demonstrates a significant stereoselectivity in the action of Tretoquinol, with the (-)-(S)-isomer being a much more potent agonist for β-AR subtypes than the (+)-(R)-isomer.[1] The isomeric-activity ratio (IAR) is a measure of this stereoselectivity, representing the ratio of the potency of the more active isomer to the less active one. High IAR values indicate a pronounced difference in activity between the two enantiomers. The following table summarizes the IARs for receptor affinity and the stimulation of cAMP accumulation in various cell systems.

| Cell System / Receptor Subtype | Parameter | Isomeric-Activity Ratio (IAR) [(-)-(S) vs. (+)-(R)] |

| Chinese Hamster Ovary (CHO) Cells expressing human β2-AR | Receptor Affinity | 331[1] |

| Chinese Hamster Ovary (CHO) Cells expressing human β2-AR | cAMP Accumulation | 282[1] |

| Chinese Hamster Ovary (CHO) Cells expressing rat β3-AR | Receptor Affinity | 118[1] |

| Chinese Hamster Ovary (CHO) Cells expressing rat β3-AR | cAMP Accumulation | 4678[1] |

| E. coli expressing human β1-AR | Receptor Affinity | 661[1] |

| E. coli expressing human β2-AR | Receptor Affinity | 724[1] |

| Guinea Pig Left Ventricle (β1) | Receptor Affinity | 115[1] |

| Guinea Pig Lung (β2) | Receptor Affinity | 389[1] |

Data compiled from functional and biochemical studies on Trimetoquinol enantiomers.[1]

The data clearly indicate that the (-)-(S)-isomer of Tretoquinol is substantially more potent in both binding to β-adrenergic receptors and stimulating cAMP accumulation.[1] For instance, in CHO cells expressing the rat β3-AR, the (-)-(S)-isomer is over 4,600 times more potent at stimulating cAMP production than the (+)-(R)-isomer.[1]

Experimental Protocols for cAMP Measurement

To quantify the effects of (+)-Tretoquinol on intracellular cAMP levels, a variety of methods can be employed, including competitive enzyme-linked immunosorbent assays (ELISA), time-resolved fluorescence resonance energy transfer (TR-FRET) assays, and luminescence-based assays.[7][8] Below is a detailed protocol for a luminescence-based assay, such as the cAMP-Glo™ Max Assay, adapted for testing (+)-Tretoquinol in a cell-based system.[9]

Protocol: Luminescence-Based cAMP Assay

1. Cell Culture and Seeding:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor.

-

Harvest cells and resuspend them in an appropriate assay buffer to the desired density (e.g., 1 x 10^5 cells/mL).[10]

-

Dispense the cell suspension into a 96-well or 384-well solid white plate.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

2. Compound Preparation and Treatment:

-

Prepare a stock solution of (+)-Tretoquinol in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in assay buffer to create a dose-response curve. A typical concentration range might start from 0.1 µM to 30 µM.[7]

-

Include a vehicle control (e.g., DMSO) and a positive control, such as the potent β-agonist Isoproterenol.[11]

-

To prevent cAMP degradation, add a phosphodiesterase (PDE) inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to the assay buffer.[8][12]

-

Remove the culture medium from the cells and add the prepared compound dilutions.

-

Incubate the plate for a predetermined period (e.g., 15-30 minutes) at room temperature to stimulate cAMP production.[9]

3. Cell Lysis and cAMP Detection:

-

Add a lysis buffer to each well to stop the reaction and release the intracellular cAMP.

-

Add a cAMP detection solution containing Protein Kinase A (PKA). In this assay, the luminescent signal is inversely proportional to the cAMP concentration. High cAMP levels lead to high PKA activity, consuming ATP and resulting in a low luminescent signal.[9]

-

Incubate at room temperature for approximately 20 minutes.[10]

4. Signal Generation and Measurement:

-

Add a Kinase-Glo® reagent to terminate the PKA reaction and generate a luminescent signal from the remaining ATP.

-

Incubate for 10 minutes at room temperature.[10]

-

Measure the luminescence of each well using a plate-reading luminometer.

5. Data Analysis:

-

Generate a standard curve using known cAMP concentrations to convert relative light unit (RLU) values into cAMP concentrations.[10]

-

Plot the cAMP concentration against the logarithm of the (+)-Tretoquinol concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Caption: General experimental workflow for measuring cAMP levels after (+)-Tretoquinol treatment.

Conclusion

(+)-Tretoquinol functions as a beta-adrenergic agonist, stimulating the production of intracellular cAMP through the canonical Gs-adenylyl cyclase signaling pathway. However, its activity is markedly lower than its stereoisomer, (-)-(S)-Tretoquinol. Quantitative data, expressed as high isomeric-activity ratios, consistently demonstrate the superior potency of the (-)-(S)-enantiomer across various beta-adrenergic receptor subtypes. For researchers and drug development professionals, this stereoselectivity is a critical consideration, highlighting that the biological effects of Tretoquinol are predominantly driven by the (-)-(S)-isomer. The experimental protocols outlined provide a robust framework for quantifying these effects and further investigating the nuanced interactions of such compounds with the cAMP signaling cascade.

References

- 1. Isomeric-activity ratios of trimetoquinol enantiomers on beta-adrenergic receptor subtypes: functional and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tretoquinol - Wikipedia [en.wikipedia.org]

- 3. Syntheses and beta-adrenergic agonist and antiaggregatory properties of N-substituted trimetoquinol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tretoquinol | CymitQuimica [cymitquimica.com]

- 5. Quantitative Systems Pharmacological Analysis of Drugs of Abuse Reveals the Pleiotropy of Their Targets and the Effector Role of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [ch.promega.com]

- 10. benchchem.com [benchchem.com]

- 11. Reduced levels of cyclic AMP contribute to the enhanced oxidative stress in vascular smooth muscle cells from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Cellular Targets of (+)-Tretoquinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Tretoquinol, also known as Trimetoquinol (B1172547) (TMQ), is a tetrahydroisoquinoline derivative recognized primarily for its activity as a bronchodilator.[1][2][3][4] This technical guide provides a comprehensive overview of the cellular targets of (+)-Tretoquinol, focusing on its interaction with adrenergic receptors and other identified molecular targets. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of adrenergic signaling and related therapeutic areas. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways.

Primary Cellular Target: β-Adrenergic Receptors

The principal mechanism of action for (+)-Tretoquinol is its function as a β-adrenergic receptor agonist.[1][5] It exhibits a notable stereoselectivity, with the (-)-(S)-enantiomer being the more potent agonist at β-adrenoceptor subtypes compared to the (+)-(R)-enantiomer.[6] The agonism at these receptors, particularly the β2 subtype, leads to the relaxation of bronchial smooth muscle, which is the basis for its therapeutic use in asthma.[1]

Quantitative Data: Binding Affinities and Potencies

The interaction of Tretoquinol enantiomers with β-adrenergic receptors has been quantified through various in vitro studies. The data, including binding affinities (Ki) and functional potencies (EC50), are summarized in the tables below. Isomeric-Activity Ratios (IARs) are also presented to highlight the stereoselectivity of the compound.

Table 1: Isomeric-Activity Ratios (IARs) of Tretoquinol Enantiomers at β-Adrenergic Receptors [1][6]

| Parameter | Receptor Subtype | Tissue/Cell System | IAR ((-)-S-isomer / (+)-R-isomer) |

| Binding Affinity | β1 | Guinea Pig Left Ventricle | 115 |

| β2 | Guinea Pig Lung | 389 | |

| β1 | E. coli expressing human β1-AR | 661 | |

| β2 | E. coli expressing human β2-AR | 724 | |

| β1 | CHO cells expressing human β1-AR | 123 | |

| β2 | CHO cells expressing human β2-AR | 331 | |

| β3 | CHO cells expressing human β3-AR | 5 | |

| cAMP Accumulation | β1 | Guinea Pig Right Atria | 224 |

| β2 | Guinea Pig Trachea | 1585 | |

| β2 | CHO cells expressing human β2-AR | 118 | |

| β3 | CHO cells expressing rat β3-AR | 4678 | |

| β1 | CHO cells expressing human β1-AR | 214 | |

| β2 | CHO cells expressing human β2-AR | 281 | |

| β3 | CHO cells expressing human β3-AR | 776 |

Table 2: Binding Affinities (Ki) and Functional Potencies (EC50/Kact) of Tretoquinol Analogs [7]

| Compound | Receptor Subtype | Parameter | Value |

| 3'-monoiodo & 3',5'-diiodo derivatives | Rat β3-AR | Ki | ~ 0.055 to 1.5 µM |

| Rat β3-AR | Kact (cAMP) | ~ 0.43 to 2.5 nM | |

| Human β3-AR | Ki | ~ 0.11 to 2.5 µM | |

| Human β3-AR | Kact (cAMP) | ~ 0.45 to 9.5 nM | |

| 4'-acetamido & 4'-α-chloroacetamido analogs of 3',5'-diiodoTMQ | Rat Esophageal Smooth Muscle (β3-AR) | EC50 | ~ 2 to 8 nM |

Secondary Cellular Target: Thromboxane (B8750289) A2/Prostaglandin H2 (TP) Receptors

Interestingly, the enantiomers of Tretoquinol exhibit a dual and opposing pharmacology. While the (-)-(S)-isomer is a β-adrenergic agonist, the (+)-(R)-isomer has been identified as an antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor.[8][9] This antagonism can inhibit platelet aggregation.[10][11]

Quantitative Data: Antagonist Potency

The antagonist activity of the (+)-(R)-enantiomer of Tretoquinol at TP receptors has been characterized by determining its pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 3: Antagonist Potency of (+)-(R)-Tretoquinol at the Thromboxane A2 Receptor [9]

| Compound | Receptor | Agonist | Tissue | pA2 Value |

| R-(+)-TMQ | Thromboxane A2 | U46619 | Rat Aorta | 5.97 |

| R-(+)-TMQ | Prostaglandin E2 | PGE2 | Rat Aorta | 5.46 |

Signaling Pathways

The cellular effects of (+)-Tretoquinol are mediated through distinct signaling pathways corresponding to its primary and secondary targets.

β-Adrenergic Receptor Signaling

As a β-adrenergic agonist, (-)-(S)-Tretoquinol binds to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding activates the associated Gs protein, leading to the stimulation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in physiological responses such as smooth muscle relaxation.

Caption: β-Adrenergic receptor signaling pathway activated by (S)-Tretoquinol.

Thromboxane A2 Receptor Signaling

The (+)-(R)-enantiomer of Tretoquinol acts as an antagonist at the TP receptor, another GPCR. It competitively blocks the binding of the endogenous agonist, thromboxane A2. This prevents the activation of the associated Gq protein, thereby inhibiting the phospholipase C (PLC) pathway and subsequent downstream events like calcium mobilization and platelet aggregation.

Caption: Antagonism of Thromboxane A2 receptor signaling by (R)-Tretoquinol.

Experimental Protocols

The characterization of (+)-Tretoquinol's cellular targets relies on established pharmacological assays. The following sections provide an overview of the methodologies typically employed.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a ligand for a receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of (+)-Tretoquinol for β-adrenergic and TP receptors.

General Protocol:

-

Membrane Preparation:

-

Tissues or cells expressing the receptor of interest are homogenized in a cold buffer and subjected to differential centrifugation to isolate the membrane fraction containing the receptors.

-

The protein concentration of the membrane preparation is determined.

-

-

Competition Binding Assay:

-

A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-dihydroalprenolol for β-adrenergic receptors) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled (+)-Tretoquinol are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist.

-

The reaction is allowed to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of (+)-Tretoquinol that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Caption: General workflow for a competitive radioligand binding assay.

cAMP Functional Assays

cAMP functional assays measure the ability of a compound to stimulate or inhibit the production of cyclic AMP.

Objective: To determine the potency (EC50) of (+)-Tretoquinol as a β-adrenergic receptor agonist.

General Protocol:

-

Cell Culture:

-

Cells stably or transiently expressing the β-adrenergic receptor subtype of interest are cultured in appropriate media.

-

-

Assay Preparation:

-

Cells are harvested and seeded into multi-well plates.

-

A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.

-

-

Compound Treatment:

-

Cells are treated with increasing concentrations of (+)-Tretoquinol.

-

For Gi-coupled receptors, cells are co-stimulated with an adenylyl cyclase activator like forskolin (B1673556) to induce a measurable level of cAMP that can be inhibited.

-

-

Cell Lysis and cAMP Measurement:

-

After incubation, the cells are lysed to release intracellular cAMP.

-

The concentration of cAMP is measured using a variety of methods, such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay using a fluorescently labeled cAMP conjugate.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay with an enzymatic reporter.

-

Luminescence-based assays (e.g., GloSensor™): Utilizing a genetically encoded biosensor that emits light in the presence of cAMP.[12]

-

-

-

Data Analysis:

-

A standard curve is generated to quantify the cAMP concentration.

-

The cAMP concentration is plotted against the logarithm of the (+)-Tretoquinol concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 value.

-

Caption: General workflow for a cAMP functional assay.

Conclusion

(+)-Tretoquinol is a pharmacologically interesting molecule with a dual and stereoselective mechanism of action. Its primary cellular targets are β-adrenergic receptors, where the (-)-(S)-enantiomer acts as a potent agonist, leading to an increase in intracellular cAMP. This activity is responsible for its bronchodilatory effects. Concurrently, the (+)-(R)-enantiomer functions as an antagonist at thromboxane A2/prostaglandin H2 receptors, inhibiting pathways that lead to platelet aggregation. A thorough understanding of these distinct cellular targets and their downstream signaling pathways is crucial for the rational design of new therapeutic agents with improved selectivity and efficacy. The experimental protocols outlined in this guide provide a framework for the continued investigation of Tretoquinol and its analogs in drug discovery and development.

References

- 1. Isomeric-activity ratios of trimetoquinol enantiomers on beta-adrenergic receptor subtypes: functional and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 3. Thromboxane A2 receptor antagonism by flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Beta-adrenoceptor subtype activities of trimetoquinol derivatives: biochemical studies on human beta-adrenoceptors expressed in chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical and functional characterization of 1-benzyl substituted trimetoquinol affinity analogs on rat and human beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of trimetoquinol derivatives: novel thromboxane A2/prostaglandin H2 antagonists with diminished beta-adrenergic agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of trimetoquinol analogs for antagonism of endoperoxide/thromboxane A2-mediated responses in human platelets and rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and platelet antiaggregatory activity of trimetoquinol analogs as endoperoxide/thromboxane A2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Syntheses and beta-adrenergic agonist and antiaggregatory properties of N-substituted trimetoquinol analogues [pubmed.ncbi.nlm.nih.gov]

- 12. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Metabolic Pathways of (+)-Tretoquinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Tretoquinol, also known as trimetoquinol, is a beta-adrenergic agonist that has been used as a bronchodilator. Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the metabolic pathways of (+)-tretoquinol, detailing the enzymatic processes involved, the resulting metabolites, and quantitative data from human studies. It also includes detailed experimental protocols for the analysis of tretoquinol (B10779254) and its metabolites, and visualizations of the metabolic pathways.

Introduction